molecular formula C18H19N3S B8625336 1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine CAS No. 64965-92-0

1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine

Cat. No. B8625336
M. Wt: 309.4 g/mol
InChI Key: CNHONDQAIRWONL-UHFFFAOYSA-N
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Patent
US04112092

Procedure details

To a solution of 22.1 g (0.1 mole) of 2-bromomethylnaphthalene in 150 ml of dimethylformamide, there were added successively 10.7 g (0.101 mole) of dry potassium carbonate and 17.2 g (0.101 mole) of 1-(2-thiazolyl)-piperazine. The resulting suspension was heated at 150° C. for 10 hours; the salt which had formed was then filtered off and the dimethylformamide was evaporated off under reduced pressure. There was obtained a brown crystalline residue which was washed with water and suction filtered off. The resulting 29 g of crystals were recrystallized in 150 ml of ethanol to give 20 g of 1-(2-naphthylmethyl)-4-(2-thiazolyl)-piperazine as beige crystals melting at 83°-84° C.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[S:19]1[CH:23]=[CH:22][N:21]=[C:20]1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>CN(C)C=O>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][N:27]1[CH2:28][CH2:29][N:24]([C:20]2[S:19][CH:23]=[CH:22][N:21]=2)[CH2:25][CH2:26]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Name
Quantity
10.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
17.2 g
Type
reactant
Smiles
S1C(=NC=C1)N1CCNCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt which had formed
FILTRATION
Type
FILTRATION
Details
was then filtered off
CUSTOM
Type
CUSTOM
Details
the dimethylformamide was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
There was obtained a brown crystalline residue which
WASH
Type
WASH
Details
was washed with water and suction
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The resulting 29 g of crystals were recrystallized in 150 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCN(CC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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